molecular formula C4H4F4O2 B3396205 2,4,4,4-Tetrafluorobutanoic acid CAS No. 1011238-71-3

2,4,4,4-Tetrafluorobutanoic acid

Cat. No.: B3396205
CAS No.: 1011238-71-3
M. Wt: 160.07 g/mol
InChI Key: OEVPZAWBFKDWSI-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobutanoic acid is a fluorinated carboxylic acid with the molecular formula C4H4F4O2. It is characterized by the presence of four fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,4-tetrafluorobutanoic acid typically involves the fluorination of butanoic acid or its derivatives. One common method is the electrochemical fluorination of butanoic acid in the presence of a fluorine source, such as hydrogen fluoride (HF). The reaction conditions include maintaining a controlled temperature and using an appropriate electrolyte to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrochemical cells or chemical reactors designed to handle fluorine gas safely. The process requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 2,4,4,4-Tetrafluorobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids with higher oxidation states.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various fluorinated esters or amides.

Scientific Research Applications

2,4,4,4-Tetrafluorobutanoic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: Its unique properties make it useful in the production of fluoropolymers and other industrial materials.

Mechanism of Action

The mechanism by which 2,4,4,4-tetrafluorobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Trifluoroacetic acid (TFA)

  • Difluoroacetic acid (DFA)

  • Monofluoroacetic acid (MFA)

  • Perfluorobutanoic acid (PFBA)

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Properties

IUPAC Name

2,4,4,4-tetrafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPZAWBFKDWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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